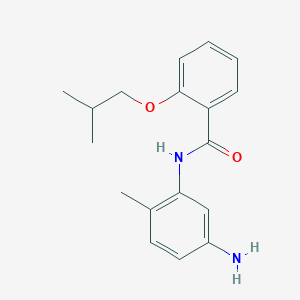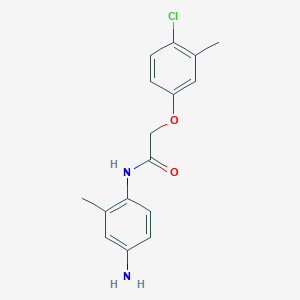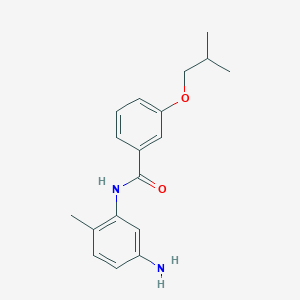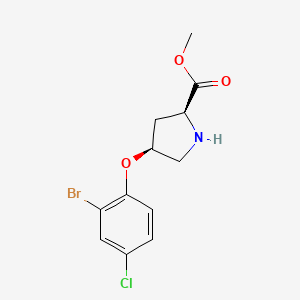
N-(5-Amino-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide
Overview
Description
N-(5-Amino-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide, also known as NAMPA, is an important synthetic intermediate used in the production of a variety of pharmaceuticals and other chemicals. NAMPA is a versatile building block for the synthesis of a wide range of compounds including those used in medical research and drug development. NAMPA has been extensively studied for its potential therapeutic and pharmacological applications.
Scientific Research Applications
Molecular Synthesis and Structural Analysis
Synthesis and Molecular Docking Analysis N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized, and its structure analyzed through various spectroscopic techniques. The compound exhibited anticancer activity through in silico modeling, targeting the VEGFr receptor. Its crystal structure, solved using direct methods, revealed intermolecular hydrogen bonds and intramolecular interactions, crucial for its bioactive properties (Sharma et al., 2018).
Chemical Reactivity and Biological Evaluation
Hydrogenation for Green Synthesis N-(3-Amino-4-methoxyphenyl)acetamide, a key intermediate for azo disperse dyes, was synthesized through hydrogenation, showing a significant reduction in reactant and product hydrolyzations, enhancing the selectivity and yield of the process (Zhang Qun-feng, 2008).
Pharmacological Studies N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety were prepared and evaluated as β3-adrenergic receptor agonists. These compounds showed potent agonistic activity against β3-AR with functional selectivity over β1- and β2-ARs, indicating significant therapeutic potential in treating obesity and type 2 diabetes (Maruyama et al., 2012).
Molecular Conformation and Hydrogen Bonding
Hydrogen Bonding in Molecular Structures Various acetamide derivatives were studied, showcasing different molecular conformations and hydrogen bonding patterns, which are pivotal in determining the biological activity and interaction of these compounds. The study provides insights into the molecular architecture and its correlation with bioactivity (Narayana et al., 2016).
properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12(2)13-4-7-15(8-5-13)23-11-18(21)20-16-10-14(19)6-9-17(16)22-3/h4-10,12H,11,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHMRZHGYSQHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




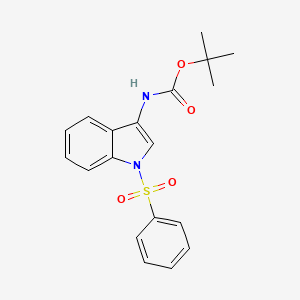
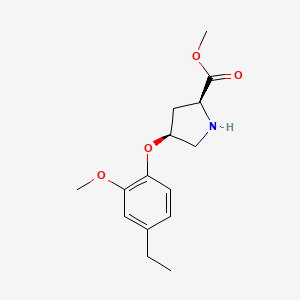
![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1384912.png)
